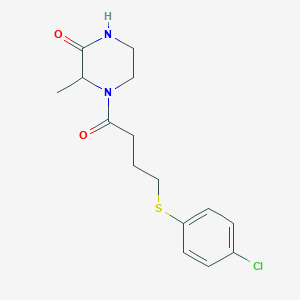

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEIGNQUFSEXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps:

Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with a suitable butanoyl chloride derivative under basic conditions to form 4-(4-chlorophenyl)thio)butanoyl chloride.

Piperazinone Formation: The next step involves the reaction of the thioether intermediate with 3-methylpiperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperazinone ring can be reduced to form corresponding alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves the reaction of piperazine derivatives with various acylating agents. The characterization of synthesized compounds typically employs techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight and structure.

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a study found that synthesized mercapto heterocyclic derivatives demonstrated good antibacterial activity, suggesting that modifications to the piperazine core can enhance efficacy against bacterial pathogens .

- Antifungal Activity : The compound has also been tested for antifungal properties. In vitro studies indicated effectiveness against fungi such as Candida albicans and Aspergillus niger, with some derivatives showing superior activity compared to standard antifungal agents like Amphotericin B .

- Neurological Applications : The blockade of specific receptors, such as the 5-HT6 receptor, has been linked to potential therapeutic effects in obesity and related metabolic disorders. Compounds that target these receptors may help in reducing food intake and managing body weight .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of piperazine derivatives:

- A study published in the Journal of Environmental Nanotechnology detailed the synthesis of mercapto heterocyclic derivatives from piperazine and their biological activities. The research highlighted that structural variations significantly influence antimicrobial efficacy, indicating a promising avenue for drug development .

- Another investigation focused on the pharmacological profiling of 5-HT6 receptor ligands, emphasizing their role in metabolic regulation. This highlights the potential for compounds like 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one in treating obesity-related conditions .

| Compound | Activity Type | Tested Strains/Targets | Efficacy Level |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli | Moderate |

| This compound | Antifungal | Candida albicans, A. niger | High |

| Derivative X | Neurological Effects | 5-HT6 receptor blockade | Significant |

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether and piperazinone groups may play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- 4-Chlorophenylthio group : Enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.

- Butanoyl linker: Provides flexibility and spatial separation between the aromatic and heterocyclic moieties.

Table 1: Structural Comparison of Key Analogs

Pharmacological and Physicochemical Trends

Heterocyclic Core Impact

- Piperazinone vs. Pyrazolone (THPA6): Piperazinones generally exhibit better metabolic stability than pyrazolones due to reduced ring strain and oxidation resistance. However, THPA6’s pyrazolone-thiazole hybrid demonstrates superior analgesic activity, suggesting that electron-rich heterocycles enhance COX inhibition .

- Piperazinone vs. Pyridine (UDO): UDO’s pyridine-piperazine scaffold targets CYP51 in Trypanosoma cruzi, while the target compound’s piperazinone may favor different binding modes due to the ketone’s electronegativity .

Substituent Effects

- 4-Chlorophenyl Group : Common in THPA6, UDO, and the target compound, this group enhances lipophilicity and π-π stacking. In UDO, it contributes to antiparasitic efficacy by interacting with CYP51’s hydrophobic residues .

- Thioether vs. Thiazole : The target’s thioether linker may confer greater stability than THPA6’s thiazole, which is prone to metabolic degradation via hepatic enzymes .

Hypothetical Activity Profile

- Antiparasitic Activity: Similar to UDO, the 4-chlorophenyl and piperazinone groups may target cytochrome P450 enzymes.

- Anti-inflammatory Potential: Analogous to THPA6, the thioether and aromatic groups could modulate prostaglandin synthesis.

Biological Activity

The compound 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one belongs to a class of piperazine derivatives, which have garnered attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| IR (KBr) | C-S-C: 699 cm⁻¹, C-Cl: 753 cm⁻¹, C=O: 1633 cm⁻¹ |

| 1H NMR | δ ppm: 1.65 (s, CH₃), 2.35 (m, CH₂), 7.20–7.95 (m, aromatic) |

| Mass Spec | m/z: 473.3 (M⁺) |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various synthesized mercapto heterocyclic derivatives for their antibacterial and antifungal activities against several microbial strains.

Case Study Findings:

- Antibacterial Activity: The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: The synthesized compounds showed promising activity against fungi such as Candida albicans and Candida tropicalis, with some derivatives exhibiting potency comparable to standard antifungal agents like Amphotericin B .

Table 2: Antimicrobial Efficacy

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 14 |

| Compound C | 20 | 16 |

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Research Findings:

- Cell Lines Tested: The compound was tested on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

- IC50 Values: The compound exhibited IC50 values ranging from for HeLa cells to for MCF-7 cells, indicating moderate cytotoxicity .

Table 3: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 8.55 ± 0.35 |

| MCF-7 | 14.31 ± 0.90 |

| HeLa | 7.01 ± 0.60 |

The biological activity of the compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Pathways: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis: Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(4-((4-chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenylthiol moiety to a butanoyl intermediate, followed by piperazine ring formation. For optimization, use controlled stoichiometry (e.g., 1:1 molar ratio of thiol to ketone intermediates) and catalysts like DCC (dicyclohexylcarbodiimide) for acyl transfer . Monitor reaction progress via TLC or HPLC to adjust time and temperature (e.g., 60–80°C under nitrogen). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the 4-chlorophenyl group), methyl groups (δ 1.2–1.4 ppm for the 3-methylpiperazine), and carbonyl resonances (δ 170–175 ppm) .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), and 750 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z ~353 (C₁₅H₁₇ClN₂O₂S) validates the molecular formula .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants like silica gel should be used to avoid moisture absorption, which can degrade the thioketone group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperazine ring and thioether linkage?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Mo-Kα radiation source (λ = 0.71073 Å) can determine bond angles and torsional strain. For example, the dihedral angle between the piperazine ring and 4-chlorophenyl group should be ~85–90°, indicating minimal conjugation . Use SHELX software for refinement, ensuring R-factor < 0.05 for high confidence .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting biological activity or reactivity?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., sulfur and carbonyl groups) .

- Docking : Use AutoDock Vina to model interactions with targets like dopamine receptors (e.g., D3 subtype). The 4-chlorophenylthio group may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

Q. How can researchers address contradictions in reported solubility data across different solvents?

- Methodological Answer : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. For example, in DMSO, solubility may exceed 50 mg/mL due to polar aprotic interactions, while in water, it could be <1 mg/mL. Document temperature (25°C vs. 37°C) and pH effects (e.g., protonation of piperazine at pH < 6) .

Q. What strategies mitigate byproduct formation during the acylation of the piperazine ring?

- Methodological Answer :

- Use Boc-protected piperazine intermediates to prevent N-overacylation.

- Employ slow addition of acyl chloride to the amine solution (0.5 mL/min) with ice-bath cooling.

- Monitor by LC-MS for intermediates like N-acetylpiperazine (retention time ~4.2 min) and adjust stoichiometry .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies, particularly in splitting patterns of methyl groups?

- Methodological Answer : Variations arise from dynamic effects (e.g., ring puckering in piperazine) or solvent polarity. For example, in CDCl₃, the 3-methyl group may appear as a singlet due to fast rotation, while in DMSO-d₆, restricted rotation splits it into a doublet (J = 1.2 Hz). Use variable-temperature NMR (–40°C to 25°C) to confirm conformational exchange .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min. Analyze via LC-MS/MS to quantify parent compound depletion (half-life calculation) .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.